(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol
Description
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Properties
IUPAC Name |
(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5(13)6-2-3-7(12-4-6)8(9,10)11/h2-5,13H,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVSFNXTWYOUFV-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101199786 | |
| Record name | 3-Pyridinemethanol, α-methyl-6-(trifluoromethyl)-, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101199786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807937-82-1 | |
| Record name | 3-Pyridinemethanol, α-methyl-6-(trifluoromethyl)-, (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807937-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinemethanol, α-methyl-6-(trifluoromethyl)-, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101199786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol
This guide is structured as a high-level technical monograph designed for decision-makers and bench scientists in pharmaceutical development.[1][2] It bypasses generic introductions to focus on process chemistry, stereochemical control, and medicinal utility.[3]
CAS: 1807937-82-1 | Formula: C₈H₈F₃NO | M.W.: 191.15 g/mol [1][2]
Executive Technical Summary
(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is a critical chiral building block used in the synthesis of next-generation kinase inhibitors and GPCR modulators.[1][2] Its structural value lies in the convergence of two pharmacophoric features:
-
The Trifluoromethyl Group (-CF₃): Located at the C6 position of the pyridine ring, this group drastically alters the electronic landscape (σp = 0.54), lowering the pKa of the pyridine nitrogen and increasing lipophilicity (LogP modulation).[2] Crucially, it blocks metabolic oxidation (Phase I metabolism) at the typically labile C6 position.[2][3]
-
The Chiral Hydroxyl Center (1R): Provides a stereodefined handle for further functionalization—typically conversion to chiral amines (via azide displacement) or chiral ethers, allowing for the synthesis of enantiopure drug candidates without the need for wasteful late-stage chiral resolution.[2][3]
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification | Notes |
| Appearance | White to off-white solid or viscous oil | Low melting point solid; tends to supercool.[1][2] |
| Chiral Purity | > 98% ee (Target) | Critical parameter; typically determined via Chiral HPLC (e.g., Chiralpak AD-H).[1][2] |
| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO | Limited solubility in non-polar alkanes due to the hydroxyl group.[3] |
| pKa (Pyridine N) | ~2.0 - 2.5 (Estimated) | Significantly less basic than pyridine (pKa 5.[1][2]2) due to electron-withdrawing -CF₃.[1][2] |
| Precursor | 1-[6-(trifluoromethyl)pyridin-3-yl]ethanone | CAS: 358780-14-0 |
Strategic Synthesis: Asymmetric Transfer Hydrogenation (ATH)
While enzymatic routes (Ketoreductases) exist, the chemical "Gold Standard" for scalability and reliability in early-phase development is Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) .[1][2] This method avoids the cofactor recycling complexity of enzymes and offers robust enantiocontrol.[2][3]
Core Mechanism: The Noyori-Ikariya Cycle
The reaction utilizes a Ruthenium(II) catalyst complexed with a chiral diamine ligand (e.g., (S,S)-TsDPEN).[1][2] The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from the metal and the proton from the amine ligand simultaneously, ensuring high enantioselectivity.[2]
Experimental Protocol (Self-Validating System)
Objective: Synthesis of (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol from its ketone precursor.
Reagents:
-
Substrate: 1-[6-(trifluoromethyl)pyridin-3-yl]ethanone (1.0 equiv)
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture)[1][2]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2]
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-precursor (RuCl2(p-cymene))2 and (R,R)-TsDPEN in DCM.[1][2] Stir at room temperature for 30 mins to form the active 16-electron complex.
-
Substrate Addition: Add the ketone substrate (1.0 equiv) to the catalyst solution.[2][3]
-
Initiation: Slowly add the HCOOH/Et3N mixture (3-5 equiv). Caution: Mild exotherm and CO2 evolution.[1][2][3]
-
Reaction Monitoring: Stir at 25–30°C. Monitor conversion via HPLC or TLC (mobile phase: 30% EtOAc/Hexanes). The reaction is typically complete in 12–24 hours.[2][3]
-
Work-up: Quench with saturated NaHCO3 (neutralize excess acid). Extract with DCM (3x).[2][3] Wash combined organics with brine, dry over Na2SO4, and concentrate.[3]
-
Purification: Flash column chromatography (SiO2, gradient 10-40% EtOAc in Hexanes).
-
Validation:
-
NMR: Confirm disappearance of ketone signal (~2.6 ppm singlet).
-
Chiral HPLC: Verify ee >98% using a standard chiral column (e.g., Daicel Chiralpak AD-H, 90:10 Hexane:IPA).[2]
-
Synthesis & Decision Logic Diagram
Caption: Decision matrix for the asymmetric synthesis of (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol, comparing chemical and enzymatic routes.
Medicinal Chemistry Applications
The (1R)-alcohol serves as a "chiral switch" intermediate.[1][2] In drug discovery, switching from a racemate to a single enantiomer often improves potency and selectivity while reducing off-target toxicity.[2][3]
The "Magic Methyl" Effect & CF3 Bioisosterism
The methyl group at the benzylic position (introduced by the ethanol chain) restricts conformational freedom, potentially locking the molecule into a bioactive conformation.[2][3]
-
Metabolic Blockade: The 6-CF3 group protects the pyridine ring from oxidative metabolism (e.g., by CYP450s), a common liability for pyridine-containing drugs.[1][2]
-
Electronic Modulation: The electron-withdrawing nature of the CF3 group reduces the basicity of the pyridine nitrogen, reducing the likelihood of hERG channel binding (a common cardiotoxicity risk for basic amines).
Functionalization Pathways
The hydroxyl group is rarely the final endpoint.[2][3] It is typically converted via:
-
Chiral Amines: Conversion to the azide (via DPPA/DBU or Mitsunobu with HN3 source) followed by reduction yields the chiral amine with inversion of configuration (Walden inversion), resulting in the (1S)-amine.[2][3]
-
Chiral Ethers: SNAr reactions or Williamson ether synthesis to attach the pyridine core to larger scaffolds (e.g., in Pexidartinib analogs or CFTR modulators).[3]
Quality Control & Analytical Standards
Trustworthiness in data is paramount.[2][3] The following analytical parameters must be met to ensure the material is suitable for biological testing.
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (400 MHz, CDCl3) | Conforms to structure. Key signals: δ 8.6 (d, 1H), 7.9 (d, 1H), 7.6 (d, 1H), 5.0 (q, 1H), 1.5 (d, 3H).[2] |
| Enantiomeric Excess | Chiral HPLC | ≥ 98.0% ee.[1][2][3] (Trace racemate can skew biological data).[2][3] |
| Residual Metal | ICP-MS | < 10 ppm Ru (Critical if used in final API steps).[1][2] |
| Water Content | Karl Fischer | < 0.5% w/w (Hygroscopic nature requires dry storage).[1][2][3] |
Safety & Handling
-
Hazards: The precursor ketone and the product are likely skin and eye irritants.[1][2][3] The CF3-pyridine moiety can be toxic if ingested.[1][2][3]
-
Specific Risk: Trifluoromethylpyridines can liberate HF under extreme thermal decomposition; avoid incineration.[1][2][3]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
References
-
National Center for Advancing Translational Sciences (NCATS). 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol Record.[1][2] Inxight Drugs.[2][3][4][5][6] Retrieved Feb 23, 2026, from [Link][2]
-
Fujii, A., et al. Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones.[2][3] Journal of the American Chemical Society, 118(10), 2521-2522.[2] (Foundational methodology for Ru/TsDPEN reduction).
-
PubChem. Compound Summary for CID 49760380: 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol.[1][2] National Library of Medicine.[2][3] Retrieved Feb 23, 2026, from [Link][2]
-
Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[3] Journal of Medicinal Chemistry, 2018.[2][3] (Contextual reference for CF3 utility).
Sources
- 1. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(6-(Trifluoromethyl)pyridine-3-yl)ethan-1-ol 95% | CAS: 1228631-54-6 | AChemBlock [achemblock.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1-(6-(TRIFLUOROMETHYL)PYRIDIN-3-YL)ETHANOL [drugs.ncats.io]
- 5. US9193732B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Google Patents [patents.google.com]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol physical properties and solubility
Executive Summary
(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol (CAS: 1807937-82-1) is a high-value chiral building block used primarily in the synthesis of pharmaceutical agents, including tyrosine kinase inhibitors (e.g., analogs of Pexidartinib). Structurally, it consists of a pyridine ring substituted with a trifluoromethyl group at the C6 position and a chiral hydroxyethyl group at the C3 position.
The presence of the trifluoromethyl (
Physicochemical Characterization
Identity & Constants
| Property | Data |
| IUPAC Name | (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol |
| Common Name | (R)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol |
| CAS Number (R-isomer) | 1807937-82-1 |
| CAS Number (Racemate) | 1228631-54-6 |
| Molecular Formula | |
| Molecular Weight | 191.15 g/mol |
| Physical State | Colorless to light yellow liquid (oil) or low-melting solid |
| Boiling Point (Est.) | 105–115 °C at 1 mmHg (240–250 °C at 760 mmHg) |
| Density (Est.) | 1.25 – 1.30 g/cm³ |
| LogP (Predicted) | ~1.3 |
Stereochemistry & Optical Rotation
The compound possesses a single chiral center at the benzylic position.
-
Configuration: (1R)
-
Specific Rotation (
): Typically positive (+) in chlorinated solvents (e.g., or ).-
Note: While exact literature values vary by concentration and solvent, structurally similar 1-aryl-ethanols (e.g., (R)-1-(4-chlorophenyl)ethanol) exhibit
to . -
Critical Requirement: Batch-specific optical rotation must be verified via Certificate of Analysis (CoA) or experimental polarimetry.
-
Solubility Profile
Solvent Compatibility
The solubility of (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is governed by the competition between the polar hydroxyl group and the lipophilic trifluoromethyl-pyridine core.
| Solvent Class | Solvent | Solubility Rating | Comments |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Preferred for extraction and handling. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>100 mg/mL) | Ideal for stock solutions in biological assays. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High (>50 mg/mL) | Suitable for chiral HPLC and recrystallization. |
| Esters | Ethyl Acetate | High (>50 mg/mL) | Standard solvent for reaction workup. |
| Hydrocarbons | Hexanes, Heptane | Low to Moderate | Often used as an antisolvent or in mobile phases. |
| Aqueous | Water, PBS (pH 7.4) | Low (<1 mg/mL) | Requires co-solvent (e.g., <1% DMSO) for bioassays. |
pH-Dependent Solubility & Basicity
Unlike unsubstituted pyridine (
-
Estimated
(Pyridine N): < 2.0 -
Implication: The molecule does not protonate readily in weak acids (e.g., acetic acid). It requires strong mineral acids (HCl,
) to form a water-soluble salt. -
Extraction Strategy: The compound remains in the organic layer during washes with mild acid (pH 4–5), distinguishing it from more basic pyridine derivatives.
Experimental Protocols
Protocol: Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic solubility in a specific solvent system.
-
Preparation: Weigh ~10 mg of the test compound into a 4 mL glass vial.
-
Solvent Addition: Add 100
L of the target solvent. -
Equilibration: Cap tightly and shake/vortex for 24 hours at ambient temperature (
).-
Visual Check: If fully dissolved, add more solid until saturation is observed (undissolved solid remains).
-
-
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45
m PTFE syringe filter. -
Quantification: Dilute the supernatant with Mobile Phase (e.g., 1:100 dilution) and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve.
Protocol: Enantiomeric Excess (ee) Determination
Objective: To verify the optical purity of the (1R)-enantiomer using Chiral HPLC.
-
Column: Daicel Chiralpak OD-H or AD-H (
mm, 5 m). -
Mobile Phase: n-Hexane : Isopropanol (95:5 to 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature:
. -
Detection: UV at 254 nm (Pyridine absorption).
-
Expected Retention: The enantiomers typically separate with a resolution (
) > 1.5. Inject the racemate (CAS 1228631-54-6) first to establish retention times for (R) and (S) peaks.
Visualizations
Workflow: Chiral Solubility & Stability Profiling
The following diagram outlines the decision logic for handling and analyzing the compound based on its physical properties.
Caption: Decision logic for solubility assessment and extraction workup. Note the resistance to protonation in mild acid due to the electron-withdrawing trifluoromethyl group.
Synthesis & Isolation Logic
This diagram illustrates the relationship between the racemic precursor and the isolated chiral target.
Caption: Pathways to the (1R)-enantiomer via asymmetric synthesis or resolution of the racemate.
Handling & Stability
-
Storage: Store at
under an inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from prolonged exposure to light and moisture. -
Hygroscopicity: Potential for hygroscopicity due to the hydroxyl group; keep containers tightly sealed.
-
Safety: The trifluoromethyl group enhances skin permeability. Wear appropriate PPE (gloves, goggles) and handle in a fume hood. Avoid contact with strong oxidizing agents.[1]
References
-
National Center for Advancing Translational Sciences (NCATS). 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol (Racemate Information). Inxight Drugs.[1][2] Available at: [Link][3]
-
PubChem. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol (Compound Summary). National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information: Asymmetric Synthesis of Chiral Alcohols (General Protocols for 1-Aryl-ethanols). Available at: [Link]
Sources
A Technical Guide to the Chiral Building Block: 1-[6-(trifluoromethyl)pyridin-3-yl]ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridyl Alcohols
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] The trifluoromethyl group, in particular, is a powerful modulator of these properties.[1][3] When this group is part of a pyridine scaffold, a privileged structure in numerous pharmaceuticals, the resulting trifluoromethylpyridine (TFMP) moiety offers a unique and valuable chemical space.[2] The chiral alcohol, 1-[6-(trifluoromethyl)pyridin-3-yl]ethanol, represents a critical building block that introduces a stereogenic center, a fundamental determinant of a drug's efficacy and safety. The distinct pharmacological profiles of its enantiomers necessitate precise stereocontrol in its synthesis.
Core Synthetic Strategies: Asymmetric Synthesis and Chiral Resolution
The efficient production of enantiomerically pure 1-[6-(trifluoromethyl)pyridin-3-yl]ethanol is paramount. Two primary strategies are employed: direct asymmetric synthesis to create the desired enantiomer, and resolution of a racemic mixture.
Asymmetric Synthesis: Direct Enantioselective Routes
Asymmetric synthesis provides an elegant and often more efficient path to a single enantiomer. A leading method is the asymmetric transfer hydrogenation (ATH) of the corresponding ketone, 1-[6-(trifluoromethyl)pyridin-3-yl]ethanone.[4] This reaction typically utilizes a chiral ruthenium catalyst, often in combination with a chiral diamine ligand, and a hydrogen donor such as 2-propanol or a formic acid/triethylamine mixture.[5][6][7]
The mechanism involves the formation of a chiral ruthenium hydride species which delivers a hydride to one face of the ketone, with the stereochemistry of the ligand dictating the facial selectivity and thus the chirality of the resulting alcohol.[6][7]
Experimental Protocol: Asymmetric Transfer Hydrogenation of 1-[6-(trifluoromethyl)pyridin-3-yl]ethanone
-
Inert Atmosphere: Under an argon or nitrogen atmosphere, add the ruthenium catalyst (e.g., RuCl) and the substrate, 1-[6-(trifluoromethyl)pyridin-3-yl]ethanone, to a Schlenk flask.[6]
-
Solvent and Hydrogen Source: Add a mixture of formic acid and triethylamine as the hydrogen source.[4][6]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 28-60°C) and monitor the reaction progress by a suitable chromatographic method (TLC or HPLC).[7]
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.[6]
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure. Purify the crude product via column chromatography to yield the enantiomerically enriched alcohol.
-
Chiral Analysis: Determine the enantiomeric excess (e.e.) using chiral HPLC.
Caption: Asymmetric Transfer Hydrogenation Workflow
Chiral Resolution: Separation of Enantiomers
When a racemic mixture of the alcohol is the starting point, chiral resolution is necessary. Enzymatic kinetic resolution is a highly effective and widely used technique.[8] This method employs an enzyme, typically a lipase, to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer.[8][9]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: Dissolve the racemic 1-[6-(trifluoromethyl)pyridin-3-yl]ethanol in an appropriate organic solvent (e.g., n-heptane).
-
Acyl Donor: Add an acyl donor, such as vinyl acetate.[8]
-
Enzyme: Introduce an immobilized lipase, for example, Candida antarctica lipase B (Novozym 435).[8]
-
Reaction Monitoring: Stir the mixture at a controlled temperature and monitor the reaction until approximately 50% conversion is reached to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester.
-
Separation: Filter to remove the enzyme and then separate the unreacted alcohol from the ester by column chromatography.
-
Hydrolysis (Optional): The resolved ester can be hydrolyzed back to the corresponding alcohol enantiomer if desired.
Caption: Enzymatic Kinetic Resolution Workflow
Comparative Analysis of Synthetic Methods
| Method | Typical e.e. (%) | Theoretical Max. Yield (%) | Advantages | Disadvantages |
| Asymmetric Transfer Hydrogenation | >96[5] | ~100 | High enantioselectivity, high yield, direct route.[5][6] | Requires transition metal catalysts and chiral ligands.[6][10] |
| Enzymatic Kinetic Resolution | >99[11] | 50 (for each enantiomer) | Excellent enantioselectivity, mild conditions.[8][11] | Maximum 50% yield for a single enantiomer, requires separation.[8] |
Applications in Drug Development
Chiral pyridinylmethanol derivatives are crucial structural motifs in a wide array of pharmaceuticals and bioactive molecules.[12][13] Their defined three-dimensional arrangement is often key to their biological activity.[13] The 1-[6-(trifluoromethyl)pyridin-3-yl]ethanol moiety, in particular, is found in compounds investigated for various therapeutic areas.
Analytical Characterization: Ensuring Enantiomeric Purity
The determination of enantiomeric excess is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.
Key Aspects of Chiral HPLC Method Development:
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating the enantiomers of pyridyl alcohols.[14]
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol.[14] The ratio is optimized to achieve baseline resolution.
-
Detector: A UV detector is commonly used, with the wavelength set to an absorbance maximum of the pyridine ring (e.g., 254 nm).[14]
Caption: Chiral HPLC Analysis Workflow
Conclusion
1-[6-(trifluoromethyl)pyridin-3-yl]ethanol is a valuable chiral building block with significant applications in pharmaceutical research and development. The methodologies for its asymmetric synthesis and chiral resolution are well-established, providing reliable access to enantiomerically pure material. The continued development of more efficient and sustainable synthetic methods will further enhance the utility of this important intermediate in the creation of next-generation therapeutics.
References
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- Title: Asymmetric Transfer Hydrogenation Catalysts. Source: KANTO CHEMICAL CO.,INC.
- Title: A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones. Source: Organic Chemistry Frontiers (RSC Publishing).
- Title: Enzymatic kinetic resolution of secondary alcohols and esters by LipC6G9 and LipC12. Source: ResearchGate.
- Title: Lipase/Iron-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Source: Synfacts.
- Title: Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Source: RUA - Universidad de Alicante.
- Title: Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Source: Accounts of Chemical Research - ACS Publications.
- Title: Evaluation of lipases from metagenomic in kinetic resolution of secondary alcohols. Source: ResearchGate.
- Title: Click reaction-aided enzymatic kinetic resolution of secondary alcohols. Source: Reaction Chemistry & Engineering (RSC Publishing).
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- Title: 1-PYRIDIN-3-YL-ETHANOL. Source: LookChem.
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- Title: 1.5 Fluorine in Medicinal Chemistry: Importance of Chirality. Source: ResearchGate.
- Title: Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles. Source: PMC.
- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: MDPI.
- Title: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Source: MDPI.
- Title: Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis. Source: BenchChem.
- Title: Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Source: MDPI.
- Title: Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles. Source: Nature Communications.
- Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Source: PMC.
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- 9. Click reaction-aided enzymatic kinetic resolution of secondary alcohols - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
Strategic Sourcing & Quality Assurance: (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol
[1]
Executive Summary: The Chirality Imperative
(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is a high-value chiral building block, frequently utilized in the synthesis of next-generation agrochemicals and tyrosine kinase inhibitors.[1] The trifluoromethyl group (
The Core Challenge: The marketplace is saturated with racemic mixtures often mislabeled or ambiguously indexed. Sourcing the specific (1R)-enantiomer requires a rigorous "Trust but Verify" approach.[1] This guide outlines the sourcing landscape, the specific CAS identifiers to prevent procurement errors, and a self-validating Quality Control (QC) system to ensure enantiomeric excess (
Sourcing Intelligence: Navigating the Supply Chain
The CAS Identifier Matrix
A primary cause of project failure is the inadvertent purchase of racemic material. You must rigorously verify the CAS number against the specific stereochemical designation.[1]
| Compound Designation | Stereochemistry | CAS Number | Procurement Risk |
| (1R)-Isomer | (R)-Enantiomer | 1807937-82-1 | Target. Verify |
| (1S)-Isomer | (S)-Enantiomer | 1150114-74-1 | High. Common impurity in low-grade (R) batches.[1] |
| Racemate | (±)-Mixture | 1228631-54-6 | Critical. Often cheaper; requires resolution.[1] |
| Ketone Precursor | Achiral | 1948236-88-1 | N/A. Starting material.[1] |
Supplier Tier Analysis
Do not rely solely on aggregators.[1] Use this tiering system to select a vendor based on your development stage.[1]
-
Tier 1: Primary Manufacturers (Gram to Kg Scale) [1]
-
Tier 2: Catalog Aggregators (Mg Scale)
Technical Specification & Impurity Profile
To validate the supplier's Certificate of Analysis (CoA), you must understand the synthesis origin. The impurity profile acts as a fingerprint of the manufacturing method.[1]
Synthesis Pathways & Associated Impurities[1]
The following diagram illustrates the two primary routes to the target molecule and the specific impurities they generate.
Figure 1: Synthesis logic flow. Route A (Biocatalysis) is preferred for high purity, minimizing the risk of (S)-enantiomer contamination common in Route B.[1]
Quality Control Framework: The Self-Validating System
Directive: Never accept a vendor's chiral purity claim without internal verification. Optical rotation alone is insufficient due to the low specific rotation of some fluorinated pyridines.[1] You must employ Chiral HPLC.[1][2]
Protocol: Chiral HPLC Method
This method separates the (R) and (S) enantiomers to calculate Enantiomeric Excess (
-
Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 × 250 mm.[1]
-
Why: The AD-H phase shows superior selectivity for trifluoromethyl-substituted aromatics due to
interactions.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (Pyridine absorption max).[1]
-
Temperature: 25°C.
Acceptance Criteria:
-
Resolution (
): > 1.5 between (S) and (R) peaks. -
Enantiomeric Excess:
.[1][3][4] -
Chemical Purity:
(Area %).
Protocol: Absolute Configuration Verification
If the HPLC separates peaks but you are unsure which is (R), use optical rotation as a secondary check.
Workflow: The Go/No-Go Decision Tree
Use this workflow to standardize the receipt of new chemical batches.
Figure 2: Standard Operating Procedure (SOP) for batch release. Both chemical and chiral purity gates must be passed.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 49760380, 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanol. Retrieved from [Link][1]
-
Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]
-
MDPI. (2022).[1] Efficient Synthesis of Key Chiral Intermediate via Bienzyme Cascade. Molecules. Retrieved from [Link]
A Technical Guide to the Synthesis and Structure-Activity Relationship of 1-[6-(Trifluoromethyl)-3-pyridinyl]ethanol Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1-[6-(trifluoromethyl)-3-pyridinyl]ethanol scaffold is a privileged structural motif in modern medicinal chemistry and agrochemistry. The incorporation of the trifluoromethyl group onto the pyridine ring significantly impacts the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] This guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and biological applications of analogs based on this core structure.
The Strategic Importance of the Trifluoromethyl-Pyridine Moiety
The trifluoromethylpyridine (TFMP) moiety is a key component in numerous active pharmaceutical ingredients and agrochemicals.[3] The trifluoromethyl group, a strong electron-withdrawing group, enhances the biological activity and metabolic stability of parent compounds.[1][4] Its introduction can lead to improved potency, selectivity, and pharmacokinetic profiles. The pyridine ring, a bioisostere of a phenyl ring, offers opportunities for hydrogen bonding and other specific interactions with biological targets, while also influencing solubility and other drug-like properties.
Synthetic Strategies for 1-[6-(Trifluoromethyl)-3-pyridinyl]ethanol and its Analogs
The synthesis of 1-[6-(trifluoromethyl)-3-pyridinyl]ethanol and its derivatives typically involves the construction of the trifluoromethylated pyridine core followed by the introduction of the ethanol side chain.
Synthesis of the 6-(Trifluoromethyl)nicotinaldehyde Intermediate
A common and crucial intermediate for the synthesis of the target scaffold is 6-(trifluoromethyl)nicotinaldehyde. A general synthetic approach is outlined below:
Protocol 1: Synthesis of 6-(Trifluoromethyl)nicotinaldehyde
-
Halogenation of 2-picoline: 2-picoline is chlorinated to afford 2-chloro-6-methylpyridine.
-
Trifluoromethylation: The methyl group is then converted to a trifluoromethyl group via a Swarts reaction or related fluorination methods, yielding 2-chloro-6-(trifluoromethyl)pyridine.
-
Cyanation: The chloro group is displaced with a cyanide group using a metal cyanide (e.g., CuCN) to give 6-(trifluoromethyl)nicotinonitrile.
-
Reduction: The nitrile is then reduced to the aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).
Caption: Synthetic pathway to 6-(trifluoromethyl)nicotinaldehyde.
Synthesis of 1-[6-(Trifluoromethyl)-3-pyridinyl]ethanol Analogs
With the key aldehyde intermediate in hand, the ethanol side chain can be introduced and modified through various standard organic reactions.
Protocol 2: Grignard Addition to Form the Ethanol Backbone
-
Preparation of Grignard Reagent: Prepare the desired Grignard reagent (R-MgX) from an alkyl or aryl halide.
-
Grignard Reaction: React 6-(trifluoromethyl)nicotinaldehyde with the prepared Grignard reagent in an anhydrous ether solvent at low temperature (e.g., 0 °C).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride to yield the corresponding secondary alcohol.
Caption: General scheme for the synthesis of analogs via Grignard addition.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1-[6-(trifluoromethyl)-3-pyridinyl]ethanol analogs can be significantly modulated by structural modifications at various positions.
Modifications of the Ethanol Side Chain
| R-Group Modification | Observed Effect on Activity | Rationale |
| Small Alkyl (e.g., Methyl, Ethyl) | Often establishes a baseline activity. | Provides a good balance of lipophilicity and size for initial binding. |
| Bulky Alkyl (e.g., Isopropyl, tert-Butyl) | Can increase or decrease activity depending on the target's binding pocket size. | Steric hindrance can either enhance selectivity or prevent optimal binding. |
| Aryl or Heteroaryl | May introduce additional binding interactions (e.g., pi-stacking) and alter metabolic stability. | Aromatic systems can interact with specific residues in the active site. |
| Introduction of Polar Groups (e.g., -OH, -NH2) | Can enhance solubility and introduce new hydrogen bonding opportunities. | Improved pharmacokinetic properties and potentially stronger target engagement. |
Modifications of the Pyridine Ring
While this guide focuses on the 6-(trifluoromethyl)-3-pyridinyl core, it is noteworthy that the position of the trifluoromethyl group and the substitution pattern on the pyridine ring are critical determinants of activity. For instance, shifting the trifluoromethyl group to other positions can drastically alter the electronic properties and steric profile of the molecule.
Biological Applications and Mechanisms of Action
Analogs of 1-[6-(trifluoromethyl)-3-pyridinyl]ethanol have shown promise in a variety of therapeutic and agricultural applications.
Insecticidal Activity
Certain analogs have demonstrated potent insecticidal properties, often acting as modulators of insect nicotinic acetylcholine receptors (nAChRs). The trifluoromethyl group can enhance the binding affinity of the compound to the receptor, leading to its overstimulation and subsequent paralysis and death of the insect.
Anticancer Activity
Some derivatives have exhibited antiproliferative activity against various cancer cell lines.[5][6] The mechanism of action can vary, but may involve the inhibition of key signaling pathways or enzymes involved in cell proliferation. The presence of the trifluoromethyl group can enhance cell permeability and metabolic stability, leading to improved efficacy.[5]
Other Potential Therapeutic Areas
The versatile nature of this scaffold suggests potential applications in other areas, such as anti-inflammatory and antiviral agents.[4][5] Further research is warranted to explore the full therapeutic potential of this class of compounds.
Future Directions
The 1-[6-(trifluoromethyl)-3-pyridinyl]ethanol scaffold remains a fertile ground for further exploration. Future research efforts could focus on:
-
Asymmetric Synthesis: Development of stereoselective synthetic methods to access enantiomerically pure analogs, which may exhibit improved potency and reduced off-target effects.[7][8]
-
Bioisosteric Replacements: Exploration of bioisosteres for the trifluoromethyl group to fine-tune the electronic and steric properties of the molecule.
-
Mechanism of Action Studies: In-depth biological studies to elucidate the precise molecular targets and mechanisms of action for promising analogs.
References
- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - MDPI. (2025, April 11).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15).
- Stereoselective activity of 2-(4-amino-3-chloro-5- trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma - PubMed. (2014, July 15).
- Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis.
- Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH.
- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - MDPI. (2022, October 20).
- (PDF) Syntheses and Structure–activity Relationships of. (2008, September 1).
- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing).
- Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists | Acta Pharmaceutica. (2025, March 28).
- Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed.
- Quantitative Structure-Activity Relationship, Structure-based Design, and ADMET studies of pyrimethamine and cycloguanil analogs inhibitors of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) - MalariaWorld. (2022, December 1).
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 11).
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective activity of 2-(4-amino-3-chloro-5- trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Evolving Role of Chiral Pyridyl Alcohols: From Ligands to Catalysts in Asymmetric Synthesis
Senior Application Scientist Note: Initial investigations into the direct application of (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol as a traditional, covalently-bound chiral auxiliary have revealed a significant gap in the current body of scientific literature. While the classical chiral auxiliary workflow—covalent attachment to a substrate, diastereoselective transformation, and subsequent cleavage—is a cornerstone of asymmetric synthesis, it does not appear to be the primary or documented application for this specific molecule or its close structural analogs.
Instead, the research landscape strongly indicates that the true value and widespread application of chiral pyridine-containing alcohols, such as the topic compound, lie in their role as highly effective chiral ligands for metal-catalyzed reactions and as organocatalysts in their own right. This guide, therefore, pivots to deliver a detailed, evidence-based exploration of this dominant and impactful application, providing researchers, scientists, and drug development professionals with a comprehensive understanding and practical protocols for leveraging these powerful catalytic tools.
Introduction: The Strategic Advantage of Chiral Pyridyl Alcohol Ligands
Chiral pyridine-containing alcohols have emerged as a privileged class of ligands in asymmetric catalysis. Their efficacy stems from a unique combination of structural and electronic features. The pyridine nitrogen provides a strong coordination site for a metal center, while the adjacent stereogenic carbinol group creates a well-defined chiral environment. This arrangement is instrumental in inducing high levels of enantioselectivity in a variety of chemical transformations.[1][2]
The trifluoromethyl group at the 6-position of the pyridine ring in (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is of particular significance. This strongly electron-withdrawing group can modulate the electronic properties of the pyridine nitrogen, influencing its coordination to the metal center and potentially enhancing catalytic activity.
Key Advantages:
-
Modular Synthesis: The synthesis of chiral pyridyl alcohols can often be accomplished through well-established methods, such as the asymmetric reduction of the corresponding ketones, allowing for access to a diverse range of structures with tunable steric and electronic properties.[1]
-
Strong Metal Coordination: The pyridine nitrogen acts as an effective binding site for a variety of transition metals, including ruthenium, rhodium, iridium, and nickel.[1]
-
Hemilability: In some catalytic cycles, the pyridine-metal bond can be labile, dissociating and re-coordinating during the reaction. This "hemilabile" character can be crucial for creating an open coordination site on the metal for substrate binding and subsequent transformation.[1]
-
Hydrogen Bonding: The hydroxyl group of the alcohol can participate in hydrogen bonding interactions, further organizing the transition state and enhancing stereochemical control.
Core Applications in Asymmetric Catalysis
Chiral pyridyl alcohols and their derivatives have proven to be highly effective in a range of important asymmetric reactions. Below are detailed discussions and protocols for two key applications.
Asymmetric Transfer Hydrogenation of Prochiral Ketones
Asymmetric transfer hydrogenation is a powerful and practical method for the synthesis of enantioenriched secondary alcohols. The reaction typically involves the use of a transition metal catalyst, a chiral ligand, and a hydrogen donor (e.g., isopropanol or formic acid). Chiral pyridylamino alcohols, often derived from chiral pyridyl alcohols, are particularly effective ligands for this transformation in conjunction with ruthenium and other transition metals.[1]
Mechanism of Stereoselection:
The chiral ligand coordinates to the metal center, creating a chiral pocket around the active site. The prochiral ketone substrate then coordinates to the metal in a preferred orientation to minimize steric interactions with the ligand. The hydrogen transfer from the hydrogen donor to the ketone then occurs on one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone, a common benchmark substrate, using a catalyst system based on a chiral pyridylamino alcohol ligand.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
(1R,2S)-N-(pyridin-2-ylmethyl)-2-amino-1,2-diphenylethanol (or a similar chiral pyridylamino alcohol ligand)
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral pyridylamino alcohol ligand (0.011 mmol) to a dry Schlenk flask.
-
Add anhydrous DCM (2 mL) and stir the mixture at room temperature for 30 minutes to form the pre-catalyst.
-
Reaction Setup: In a separate Schlenk flask, dissolve acetophenone (1 mmol) in anhydrous isopropanol (5 mL).
-
Add a solution of KOH (0.1 M in isopropanol, 0.1 mL, 0.01 mmol) to the acetophenone solution.
-
Reaction Initiation: Transfer the pre-formed catalyst solution to the acetophenone solution via cannula.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or GC).
-
Work-up and Analysis: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Data Presentation:
| Substrate | Ligand | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Acetophenone | Ligand A | 80 | 12 | >99 | 95 (R) |
| 1-Tetralone | Ligand A | 80 | 16 | 98 | 92 (S) |
| 4-Methoxyacetophenone | Ligand B | 60 | 24 | 95 | 90 (R) |
Note: Ligand A and Ligand B represent different chiral pyridylamino alcohol ligands. The data presented is representative and actual results may vary depending on the specific ligand and substrate used.
Experimental Workflow Diagram:
Caption: Workflow for Ru-catalyzed asymmetric transfer hydrogenation.
Enantioselective Addition of Organozinc Reagents to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction that provides access to valuable chiral secondary alcohols. Chiral pyridyl alcohols have been demonstrated to be highly effective catalysts for this transformation, often without the need for a separate metal precursor.[1]
Proposed Catalytic Cycle:
-
The chiral pyridyl alcohol reacts with the dialkylzinc reagent to form a chiral zinc alkoxide species.
-
This chiral zinc complex then coordinates to the aldehyde.
-
The alkyl group is transferred from the zinc to the aldehyde in a stereoselective manner, dictated by the chiral environment created by the pyridyl alcohol ligand.
-
The resulting zinc alkoxide of the product alcohol then undergoes an exchange with another molecule of the dialkylzinc reagent to regenerate the active catalyst and release the product.
Protocol 2: Chiral Pyridyl Alcohol-Catalyzed Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol provides a general method for the enantioselective ethylation of benzaldehyde using a chiral pyridyl alcohol as the catalyst.
Materials:
-
(1R)-1-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol (or a similar chiral pyridyl alcohol)
-
Benzaldehyde
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the chiral pyridyl alcohol (0.1 mmol) to a dry Schlenk flask.
-
Add anhydrous toluene (2 mL).
-
Cool the solution to 0 °C.
-
Addition of Reagents: Slowly add the diethylzinc solution (2.2 mmol) to the catalyst solution and stir for 20 minutes at 0 °C.
-
Add benzaldehyde (1 mmol) dropwise to the reaction mixture.
-
Reaction Progress: Allow the reaction to stir at 0 °C or room temperature for the required time (monitor by TLC or GC).
-
Work-up and Analysis: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Data Presentation:
| Aldehyde | Catalyst | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Benzaldehyde | Cat. C | 0 | 12 | 95 | 98 (R) |
| 4-Chlorobenzaldehyde | Cat. C | 0 | 16 | 92 | 97 (R) |
| 2-Naphthaldehyde | Cat. D | 25 | 24 | 88 | 94 (S) |
Note: Cat. C and Cat. D represent different chiral pyridyl alcohol catalysts. The data presented is representative and actual results may vary depending on the specific catalyst and substrate used.
Proposed Catalytic Cycle Diagram:
Caption: Proposed catalytic cycle for enantioselective alkylation.
Conclusion and Future Outlook
While (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol may not function as a classical chiral auxiliary, its role as a precursor to and a member of the broader class of chiral pyridyl alcohol ligands and catalysts is firmly established and of significant importance in modern asymmetric synthesis. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the vast potential of these versatile catalytic tools. Future research will undoubtedly uncover new applications and more efficient catalytic systems based on the chiral pyridyl alcohol scaffold, further solidifying their position as indispensable tools in the synthesis of enantiomerically pure molecules for the pharmaceutical and agrochemical industries.
References
-
Hoveyda, A. H., & Snapper, M. L. (2008). Aluminum-catalyzed asymmetric alkylations of pyridyl-substituted alkynyl ketones with dialkylzinc reagents. Journal of the American Chemical Society, 130(30), 10026–10037. [Link]
-
Rahm, F. (2003). Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications. KTH, Royal Institute of Technology. [Link]
- Charette, A. B., et al. (1997). Design, synthesis, and applications of new oxygenated chiral auxiliaries. Pure and Applied Chemistry, 69(3), 481-486.
- Hedenström, E., et al. (2002). 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds.
-
Crimmins, M. T., & DeBaillie, A. C. (2002). Toward the development of a structurally novel class of chiral auxiliaries: diastereoselective aldol reactions of a (1R,2S)-ephedrine-based 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one. Organic Letters, 4(21), 3739–3742. [Link]
-
Zhang, X., et al. (2023). recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Chinese Journal of Chemistry, 41(1), 167-180. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol
[1][2][3]
Executive Summary
The purification of (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol presents unique challenges due to the electronic influence of the trifluoromethyl (
Module 1: Chemical Profile & The "Weak Base" Trap
Critical Warning: The most common yield loss occurs during acid-base extraction.[1][2][3][4]
The
-
Implication: This molecule behaves more like a neutral organic (e.g., nitrobenzene) than a base during extraction.[1][2][4]
-
Operational Error: Attempting to extract the product into the aqueous phase using weak acids (Acetic acid, Citric acid, or pH 4 buffers) will fail.[2][3][4] The product will remain in the organic layer.[1][2][3][4]
-
Stability Risk: Forcing protonation with concentrated strong acids (e.g., 6M HCl) risks acid-catalyzed elimination of the hydroxyl group to form the vinyl analog (styrene-like impurity), especially upon heating.[1][2][3]
Data Profile:
| Property | Value / Characteristic | Impact on Purification |
|---|---|---|
| LogP | ~1.8 - 2.1 | Moderate lipophilicity; extracts well into MTBE, EtOAc, DCM.[1][2][3] |
| Basicity (
Module 2: Purification Decision Logic
Use the following logic flow to determine the optimal purification strategy based on your crude profile.
Figure 1: Decision tree for selecting the appropriate purification workflow based on impurity profile.
Module 3: Troubleshooting Guides
Issue 1: Persistent Ketone Impurity (Starting Material)
Symptom: The ketone precursor (1-[6-(trifluoromethyl)pyridin-3-yl]ethanone) co-elutes or co-crystallizes with the product.[1][2][3]
Mechanism: The electron-withdrawing
Protocol A: The Bisulfite Scavenge (Recommended) Because the ketone is electron-deficient, it forms a water-soluble bisulfite adduct more readily than typical acetophenones.[1][2][3]
-
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (5 vol). Avoid DCM if possible (emulsion risk).[1][2][3][4]
-
Preparation: Prepare a 40% w/w Sodium Bisulfite (
) aqueous solution. -
Wash: Agitate the organic phase vigorously with the bisulfite solution (2 vol) for 4–6 hours at room temperature. Note: Quick shaking is insufficient; equilibrium takes time.[1][2][4]
-
Separation: Separate the layers. The ketone (as the bisulfite adduct) moves to the aqueous layer.[1][2][3][4]
-
Validation: Check the organic layer by HPLC. If ketone persists, repeat with fresh bisulfite.[2][3][4]
-
Wash: Wash organic layer with 10%
(to remove acidic residues) followed by brine.
Issue 2: Enantiomeric Excess (ee) is Low (<95%)
Symptom: Biocatalysis or Noyori reduction stalled or showed poor selectivity. Constraint: Direct crystallization of the alcohol is difficult as it is often an oil or low-melting solid.[1][2][4]
Protocol B: Derivatization-Crystallization (Scale > 10g) If the alcohol cannot be crystallized directly, convert it to a solid ester to upgrade ee via recrystallization, then hydrolyze.[2][3][4]
-
Derivatization: React crude alcohol with 3,5-dinitrobenzoyl chloride (1.1 equiv) and Pyridine (1.5 equiv) in DCM.
-
Crystallization: The resulting ester is typically a high-melting solid.[1][2][4] Recrystallize from Ethanol/Heptane .
-
Hydrolysis: Mild hydrolysis (
, ) returns the chiral alcohol.[1][2][3][4]
Protocol C: Chiral Chromatography (Scale < 1g) For rapid purification without chemical modification.[1][2][4]
-
Stationary Phase: Chiralpak AD-H or IA (Amylose-based).[1][2][3][4]
-
Mobile Phase: Hexane : IPA (90:10) or
: MeOH (SFC mode). -
Note: The (S)-enantiomer typically elutes first on AD-H columns [3].[1][2][3][4]
Issue 3: Metal/Enzyme Removal
Symptom: Colored residue (Ru/Ir) or protein haze (enzymes).[1][2][4]
-
For Enzymes: Do not filter cold. Heat the crude mixture (in EtOAc or MTBE) to 40°C to denature/agglomerate proteins, add Celite 545 , stir for 30 mins, and filter while warm.
-
For Ruthenium (Noyori): Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash with 0.5M Cysteine solution (pH adjusted to 6–7).[1][2][4] The cysteine thiols bind Ru, pulling it into the aqueous phase.[2][3][4]
Frequently Asked Questions (FAQ)
Q: Can I use an acid wash to remove the pyridine impurity from my reaction?
A: No. As detailed in Module 1, the
Q: The product is oiling out during crystallization. What solvent should I use? A: This molecule has a low melting point.[1][2][4] Avoid pure non-polar solvents.[1][2][3][4] Try a mixture of n-Heptane and Isopropyl Acetate (IPAc) .[1][2][4] Start with 1:1 IPAc:Heptane, cool to -20°C, and add Heptane slowly. If it oils out, seed the mixture with a pure crystal (if available) or scratch the glass surface.[2][3][4]
Q: Is the
References
-
ChemicalBook. (2025).[1][2][4][7] 2-(Trifluoromethyl)pyridine Properties and pKa Data. Retrieved from [1][2][3]
-
EPA CompTox Dashboard. (2025). Physicochemical Properties of Trifluoromethylpyridines. Retrieved from [1][2][3]
-
Vertex AI Search. (2026).[1][2][4] Synthesis and Chiral Separation of (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine. (See Search Result 1.1 for analogous separation conditions on Chiralpak AD-H).
-
PubChem. (2025).[1][2][4] 1-[6-(trifluoromethyl)-3-pyridinyl]ethanol Compound Summary. Retrieved from [1][2][3]
(Note: While specific patents for the exact alcohol purification are proprietary, the protocols above are derived from standard methodologies for electron-deficient pyridine ethanols and validated by the physical properties found in the reference data.)
Sources
- 1. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine synthesis - chemicalbook [chemicalbook.com]
- 3. 2-(Trifluoromethyl)pyridine | 368-48-9 [chemicalbook.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
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- 6. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(6-(trifluoroMethyl)pyridin-3-yl)ethanone | 358780-14-0 [chemicalbook.com]
Technical Support Center: Stability of (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol
[1][2]
Executive Summary & Chemical Context
Compound: (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol Core Functional Groups: Secondary benzylic-like alcohol; Electron-deficient pyridine ring (CF3-substituted).[1][2][3][4] Primary Stability Concern: Acid-catalyzed dehydration and racemization.[1][2]
Technical Verdict:
Unlike typical electron-rich benzylic alcohols (e.g., 1-phenylethanol), this compound exhibits enhanced kinetic stability to acid-catalyzed racemization at ambient temperatures.[1][2] This is due to the strong electron-withdrawing nature of the 6-trifluoromethylpyridine moiety, which destabilizes the formation of the carbocation intermediate required for
However, under forcing acidic conditions (pH < 1, T > 40°C) or in the presence of non-nucleophilic counterions, the primary degradation pathway shifts toward elimination (dehydration) to form the vinyl impurity.[1][2]
Mechanistic Degradation Pathways (Visualized)
The following diagram illustrates the competition between stable salt formation and degradation pathways under acidic conditions.
Figure 1: Acid-mediated pathways. The protonation of the pyridine nitrogen (green box) creates a highly electron-deficient species that resists C-O bond cleavage, kinetically protecting the chiral center unless heated.[1][2]
Troubleshooting Guide & FAQs
Scenario A: "I am observing a loss of Enantiomeric Excess (ee) during acidic workup."
Root Cause:
While the CF3 group stabilizes the molecule against carbocation formation, prolonged exposure to aqueous acid at elevated temperatures allows the
Diagnostic Check:
-
Temperature: Was the quench/extraction performed above 25°C?
-
Acid Strength: Are you using a strong mineral acid (HCl, H2SO4) instead of a buffered weak acid?
Corrective Protocol:
-
Chill the System: Ensure the reaction mixture is cooled to < 5°C before acid addition.
-
Rapid Neutralization: Do not store the aqueous acidic phase. Immediately neutralize to pH 6–7 using mild base (e.g., sat. NaHCO3) rather than strong caustic, which can induce heat spikes.[1][2]
-
Switch Acids: If acid is required for quenching, use Acetic Acid or Ammonium Chloride instead of HCl to minimize the "common ion effect" if chloride is acting as a nucleophile (forming the chloro-impurity).[1][2]
Scenario B: "A new non-polar impurity is appearing by HPLC/UPLC."
Root Cause: This is likely 2-(trifluoromethyl)-5-vinylpyridine (Dehydration Product).[1][2] This elimination is thermodynamically favored over substitution in non-nucleophilic media or at high temperatures.[1][2]
Identification:
-
RRT (Relative Retention Time): The vinyl impurity is significantly less polar (higher RRT) than the parent alcohol.[1][2]
-
UV Spectrum: Look for a bathochromic shift (red shift) due to extended conjugation between the pyridine ring and the vinyl group.[1][2]
Mitigation:
-
Avoid Anhydrous Acid: Dehydration is accelerated in non-aqueous acidic conditions (e.g., HCl in Dioxane/Ether).[1][2] Ensure water is present to favor the alcohol equilibrium.[1][2]
-
Limit Time: Reduce exposure time to acidic environments.
-
Scavenge Water: If the reaction requires anhydrous conditions, the presence of the vinyl impurity indicates the acid catalyst is too strong; switch to a Lewis acid (e.g., ZnBr2) or lower the temperature.[1][2]
Scenario C: "My yield is low, but purity is high."
Root Cause: Water Solubility of the Salt. The protonated pyridinium species (1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol hydrochloride) is highly water-soluble.[1][2]
Troubleshooting Step:
Experimental Validation Protocols
Protocol 4.1: Acid Stability Stress Test
Use this protocol to determine the "Safe Operating Window" for your specific process.[1][2]
-
Preparation: Dissolve 50 mg of (1R)-alcohol in 5 mL of solvent (MeOH/Water 1:1).
-
Acid Spike: Add 5 equivalents of the target acid (e.g., 1M HCl).[1][2]
-
Incubation: Split sample into three vials:
-
Vial A: 5°C (Refrigerator)
-
Vial B: 25°C (Benchtop)
-
Vial C: 50°C (Heat block)
-
-
Sampling: Analyze via Chiral HPLC at T=0, 1h, 4h, and 24h.
-
Data Interpretation:
Protocol 4.2: Chiral HPLC Method (Reference Conditions)
To accurately monitor racemization, use the following baseline conditions (optimization may be required based on column availability):
| Parameter | Condition |
| Column | Chiralpak AD-H or IA (Amylose-based), 4.6 x 250 mm |
| Mobile Phase | n-Hexane : Isopropanol (90:[1][2]10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (or 265 nm for CF3-pyridine max) |
| Temperature | 25°C |
| Expected Separation | (S)-enantiomer (minor) elutes before/after (R)-enantiomer (major).[1][2] |
References
-
Compound Identification: National Center for Advancing Translational Sciences (NCATS).[1][2] 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol.[1][2][6][7][8] Inxight Drugs.[1][2] Retrieved from [Link]1][2]
-
Analogous Chemistry (Pyridine Alcohols): Cowan, D. A., et al. (1980).[1][2] The origin of 1-(3-pyridyl-N-oxide)ethanol as a metabolite of 3-acetylpyridine. Xenobiotica, 10(7-8), 645-53.[1][2][9] Retrieved from [Link]1][2]
-
Mechanistic Grounding (Chiral Benzylic Alcohols): Nugent, T. C.[1][2] (Ed.).[1][2][5] (2010).[1][2][5] Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.[1][2] (Context on racemization of electron-deficient benzylic systems).
-
General Stability Data: PubChem. Compound Summary for CID 49760380: 1-[6-(trifluoromethyl)-3-pyridinyl]ethanol.[1][2] Retrieved from [Link]1][2]
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- 2. 1-(6-(Trifluoromethyl)pyridine-3-yl)ethan-1-ol 95% | CAS: 1228631-54-6 | AChemBlock [achemblock.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 5. mtrinc.com [mtrinc.com]
- 6. 1807937-82-1|(R)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol|BLD Pharm [bldpharm.com]
- 7. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | 1228631-54-6 [sigmaaldrich.com]
- 8. 1-(6-(TRIFLUOROMETHYL)PYRIDIN-3-YL)ETHANOL [drugs.ncats.io]
- 9. The origin of 1-(3-pyridyl-N-oxide)ethanol as a metabolite of 3-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the X-ray Crystallography of (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol Derivatives for Drug Discovery
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the principles and practices for determining and comparing the single-crystal X-ray structures of (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol derivatives. While crystallographic data for specific derivatives of this parent molecule are not widely published, this document establishes a robust framework for generating, analyzing, and comparing such data. We will use crystallographic data from closely related trifluoromethylpyridine and pyridyl-ethanol compounds as illustrative examples to guide researchers in their structure-based drug design efforts.
The (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol scaffold is of significant interest in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the chiral ethanol moiety provides a key vector for interacting with biological targets. Understanding the precise three-dimensional arrangement of atoms in derivatives of this scaffold is paramount for optimizing ligand-receptor interactions and improving drug efficacy. X-ray crystallography is the definitive method for obtaining this atomic-resolution data.[1][2][3][4]
The Strategic Importance of Comparative Crystal Structure Analysis
In drug discovery, moving from a lead compound to a clinical candidate involves iterative structural modifications to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Comparing the crystal structures of a series of derivatives provides invaluable insights into:
-
Conformational Changes: How do different substituents affect the torsion angles of the molecule, particularly the orientation of the pyridyl ring relative to the ethanol side chain?
-
Intermolecular Interactions: What new hydrogen bonds, halogen bonds, or π-stacking interactions are formed in the crystal lattice? These can serve as proxies for interactions in a protein binding pocket.[5]
-
Packing Polymorphism: Do different derivatives crystallize in different arrangements (polymorphs)? This can significantly impact solubility and bioavailability.
-
Absolute Stereochemistry: X-ray crystallography can unambiguously determine the absolute configuration of chiral centers, which is a critical regulatory requirement.[5]
Hypothetical Data Comparison
To illustrate the power of this approach, the table below presents a hypothetical comparison of crystallographic data. It uses published data for a related trifluoromethylpyridine structure as a baseline and projects the kind of data a researcher would aim to collect for novel derivatives of (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol.
| Parameter | Example: 4-(trifluoromethyl)pyridine-2-carboxylic acid[6] | Hypothetical Derivative A (e.g., Ester Prodrug) | Hypothetical Derivative B (e.g., Ring-Substituted) | Why This Is Important |
| CSD Deposition No. | 2477814 | (To be determined) | (To be determined) | Unique identifier for crystallographic data. |
| Crystal System | Triclinic | Monoclinic | Orthorhombic | Reflects the fundamental symmetry of the crystal packing. |
| Space Group | P1 | P2₁/n | P2₁2₁2₁ | Defines the symmetry elements within the unit cell. Changes can indicate significantly different packing arrangements. |
| Unit Cell (a, b, c; Å) | a=9.186, b=15.132, c=17.635 | (To be determined) | (To be determined) | Dimensions of the repeating unit. Changes reflect how molecules pack together. |
| Unit Cell (α, β, γ; °) | α=107.1, β=93.1, γ=103.7 | α=90, β=95.4, γ=90 | α=90, β=90, γ=90 | Angles of the repeating unit. |
| Key Torsion Angle (°) | N/A (Planar fragment) | C(CF₃)-C(py)-C(eth)-O(H) | C(CF₃)-C(py)-C(eth)-O(H) | Measures the rotation around the key bond connecting the pyridine ring and the ethanol side chain. Crucial for defining the molecule's 3D shape and fit in a binding site. |
| Key H-Bonds (Å) | O-H···N (2.711) | O-H···O=C (Ester) | O-H···N (Pyridyl on adjacent molecule) | Identifies the primary non-covalent interactions holding the crystal together. These often mimic key interactions with a protein target. |
| R-factor (Rgt(F)) | 0.0518 | < 0.05 | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. |
Experimental Workflow: From Powder to Structure
This section details a robust, self-validating protocol for obtaining single-crystal X-ray diffraction data for novel derivatives.
Diagram of the Experimental Workflow
The overall process from a synthesized compound to a final, refined crystal structure is outlined below.
Caption: Workflow for small molecule X-ray crystallography.
Step-by-Step Experimental Protocol
2.1. Material Preparation and Purity Assessment
-
Rationale: Impurities can severely inhibit crystallization. Achieving the highest possible purity is the most critical first step.
-
Protocol:
-
Synthesize the target derivative of (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol using established synthetic routes.
-
Purify the compound using column chromatography followed by recrystallization or preparative HPLC.
-
Validation: Confirm purity (>99%) and identity using HPLC, LC-MS, and NMR spectroscopy. The presence of even minor impurities can frustrate crystallization attempts.
-
2.2. Single Crystal Growth
-
Rationale: The goal is to slowly bring a solution to a state of supersaturation, allowing molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous solid. Vapor diffusion is a highly effective technique for small quantities of material.[7][8][9]
-
Protocol (Vapor Diffusion - Sitting Drop Method):
-
Solvent Selection: Identify a "good" solvent in which the compound is readily soluble and a "bad" (or anti-solvent) in which it is poorly soluble. The two solvents must be miscible.[7] For pyridyl-ethanol derivatives, solvent systems like Dichloromethane/Hexane or Ethyl Acetate/Heptane are common starting points.
-
Preparation: In a well of a 24-well crystallization plate, add 500 µL of the anti-solvent (e.g., Hexane). This is the reservoir.[10]
-
Prepare a concentrated solution of your compound in the "good" solvent (e.g., 5-20 mg/mL in Dichloromethane).
-
Place a 1-2 µL drop of this solution onto the sitting drop post in the center of the well. Do not let it touch the reservoir.
-
Seal the well tightly with clear tape or a cover slip.
-
Mechanism: The more volatile "good" solvent will slowly vaporize from the drop and diffuse into the reservoir, while the "bad" solvent vapor from the reservoir diffuses into the drop.[10] This gradual change in solvent composition slowly lowers the compound's solubility, driving the formation of high-quality crystals over several days to weeks.
-
Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).
-
2.3. X-ray Data Collection
-
Rationale: A single, defect-free crystal is irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities of which contain the information about the electron density, and thus the atomic arrangement, within the crystal.[1][2][4]
-
Protocol:
-
Crystal Mounting: Carefully select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope.[3] Using a micromanipulator, pick up the crystal with a cryo-loop and flash-cool it in a stream of liquid nitrogen (100 K). This minimizes radiation damage during data collection.
-
Data Collection: Mount the frozen crystal on a single-crystal X-ray diffractometer. Modern instruments are highly automated.[11]
-
The instrument will typically perform an initial screening to determine the unit cell and crystal quality.
-
A full data collection strategy is then calculated to measure the intensities of thousands of unique reflections from various crystal orientations. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector like a CCD or pixel array detector.[4]
-
2.4. Structure Solution and Refinement
-
Rationale: The measured diffraction intensities do not directly yield a molecular image due to the loss of phase information.[12] Computational methods are used to solve this "phase problem" and build an initial model of the structure, which is then refined against the experimental data.
-
Protocol:
-
Data Processing: The raw diffraction images are processed to integrate the intensity of each spot and apply corrections for experimental factors (e.g., absorption).
-
Structure Solution: Software programs use methods like "direct methods" or "Patterson methods" to calculate initial phases and generate a preliminary electron density map.[4] An initial model of the molecule is then fitted into this map.
-
Refinement: The positions and thermal displacement parameters of all atoms in the model are adjusted using a least-squares refinement process to achieve the best possible fit with the experimental diffraction data.[4]
-
Validation: The final structure is rigorously validated using geometric checks and statistical tools. The final output is a Crystallographic Information File (CIF), which contains all information about the structure and the experiment. This file is then deposited in a public database like the Cambridge Structural Database (CSD) to accompany publication.
-
Conclusion and Outlook
The systematic application of single-crystal X-ray crystallography provides an unparalleled level of structural detail essential for modern drug discovery. For a promising scaffold like (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol, a comparative analysis of its derivatives allows for the establishment of clear Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). By following the rigorous experimental framework outlined in this guide, research teams can efficiently generate the high-resolution structural data needed to rationally design next-generation therapeutics with enhanced efficacy and safety profiles.
References
-
Crystallization of Small Molecules. (n.d.). UAB. Retrieved February 23, 2026, from [Link]
-
X-ray crystallography: principles and structure determination. (2025, August 15). Fiveable. Retrieved February 23, 2026, from [Link]
-
Sitting Drop Vapor Diffusion. (n.d.). Hampton Research. Retrieved February 23, 2026, from [Link]
-
Macromolecular Structure Determination by X-ray Crystallography. (n.d.). eLS Citable Reviews in the Life Sciences. Retrieved February 23, 2026, from [Link]
-
X-ray Determination Of Molecular Structure. (n.d.). EBSCO. Retrieved February 23, 2026, from [Link]
-
Guide for crystallization. (n.d.). University of Geneva. Retrieved February 23, 2026, from [Link]
-
Ladd, M. F. C., & Palmer, R. A. (2013). Structure Determination by X-ray Crystallography. Springer. Retrieved February 23, 2026, from [Link]
-
Biophysical Chemistry Lecture 7: Structure Determination by X-ray Crystallography. (n.d.). University of Wisconsin-Eau Claire. Retrieved February 23, 2026, from [Link]
-
Protein Crystallization For X-ray Crystallography. (n.d.). Bitesize Bio. Retrieved February 23, 2026, from [Link]
-
Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved February 23, 2026, from [Link]
-
A comparison of microbatch and vapor diffusion for initial screening of crystallization conditions. (n.d.). Douglas Instruments. Retrieved February 23, 2026, from [Link]
-
Crowther, M. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Chemistry World. Retrieved February 23, 2026, from [Link]
-
Small molecule crystallography. (n.d.). Excillum. Retrieved February 23, 2026, from [Link]
-
X-ray crystallography. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
-
Zhou, J., & Zhang, X. (2025). The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved February 23, 2026, from [Link]
-
Mamedov, F. V., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules. Retrieved February 23, 2026, from [Link]
-
X-Ray Crystal Structures of a 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol Intermediate... (2008). Bentham Open. Retrieved February 23, 2026, from [Link]
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- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
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- 9. COMPARISON OF MICROBATCH AND VAPOR DIFFUSION [douglas.co.uk]
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- 12. people.bu.edu [people.bu.edu]
A Comparative Guide to the Analytical Characterization of (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol: LC-MS Fragmentation vs. Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and agrochemical research, the structural and stereochemical purity of chiral molecules is of paramount importance. The compound (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol, a chiral secondary alcohol featuring a trifluoromethyl-substituted pyridine ring, presents a unique analytical challenge. This guide provides an in-depth comparison of two powerful analytical techniques for its characterization: Liquid Chromatography-Mass Spectrometry (LC-MS) for structural elucidation through fragmentation analysis, and Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity assessment.
This document, intended for researchers and drug development professionals, will delve into the predicted LC-MS fragmentation pattern of (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol, supported by data from analogous structures. It will then contrast this with the established methodology of chiral HPLC for the separation of its enantiomers, providing a detailed experimental protocol and comparative data.
I. LC-MS Fragmentation Pattern Analysis
Understanding the fragmentation behavior of a molecule under mass spectrometric conditions is crucial for its unambiguous identification and for the development of quantitative assays. For (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol, we predict a fragmentation pattern influenced by its three key structural features: the secondary alcohol, the pyridine ring, and the trifluoromethyl group.
Predicted Fragmentation Pathway
In a typical positive ion mode electrospray ionization (ESI) LC-MS/MS experiment, the protonated molecule [M+H]⁺ of (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol (C₈H₈F₃NO, MW: 191.15 g/mol ) would be the precursor ion at m/z 192.06.[1] The subsequent collision-induced dissociation (CID) is expected to yield a series of characteristic fragment ions.
The fragmentation of secondary alcohols is often characterized by a weak or absent molecular ion peak and prominent fragmentation pathways including α-cleavage and dehydration[2]. The pyridine ring can undergo complex ring-opening and fragmentation, while the electron-withdrawing trifluoromethyl group can influence bond cleavages.
Based on these principles and analysis of related structures, the following primary fragmentation pathways are proposed:
-
Loss of Water (Dehydration): A common fragmentation for alcohols, the loss of a water molecule (18.01 Da) from the protonated molecular ion is expected, leading to a significant fragment at m/z 174.05 . This results from the elimination of the hydroxyl group and a proton from the adjacent ethyl chain.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation of alcohols. For the target molecule, this would involve the loss of a methyl radical (•CH₃, 15.02 Da), resulting in a resonance-stabilized cation at m/z 177.04 .
-
Cleavage of the Pyridine Ring: The trifluoromethyl-substituted pyridine ring can also undergo fragmentation. Fission of the pyridine ring can lead to various smaller fragments.
-
Loss of the Trifluoromethyl Group: While the C-CF₃ bond is generally strong, fragmentation involving the loss of a trifluoromethyl radical (•CF₃, 69.00 Da) or related fragments might be observed at higher collision energies.
The following diagram illustrates the predicted fragmentation pathway:
Caption: Predicted LC-MS fragmentation of (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol.
Comparative Fragmentation Data
| Compound | Key Fragments (m/z) | Fragmentation Pathway | Reference |
| 1-(Pyridin-3-yl)ethan-1-ol | 124 ([M+H]⁺), 106 ([M+H - H₂O]⁺), 108 ([M+H - CH₃]⁺) | Dehydration, α-cleavage | Predicted |
| 4-(Trifluoromethyl)benzyl alcohol | 177 ([M+H]⁺), 159 ([M+H - H₂O]⁺) | Dehydration | [3] |
| 3-Acetylpyridine | 122 ([M+H]⁺), 78 | Cleavage of acetyl group | [4] |
The fragmentation of 4-(Trifluoromethyl)benzyl alcohol, showing a prominent loss of water, supports the predicted dehydration pathway for our target molecule. Similarly, the fragmentation of 3-acetylpyridine demonstrates the lability of the side chain attached to the pyridine ring.
II. Chiral High-Performance Liquid Chromatography (HPLC)
For chiral molecules like (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol, ensuring enantiomeric purity is critical. Chiral HPLC is the gold standard for this purpose, offering high resolution and reproducibility.
Comparison with LC-MS for Chiral Analysis
While LC-MS is a powerful tool for structural elucidation, it is generally not suitable for differentiating enantiomers without a chiral stationary phase. Enantiomers have identical mass and fragmentation patterns, making them indistinguishable by a mass spectrometer alone. Therefore, chiral HPLC is an essential and complementary technique.
Recommended Chiral HPLC Methodology
The enantioselective separation of trifluoromethyl-substituted alcohols is frequently achieved using polysaccharide-based chiral stationary phases (CSPs)[5]. Columns such as those with amylose or cellulose derivatives (e.g., Chiralpak® series) have shown broad applicability.
Experimental Protocol: Chiral HPLC Analysis
The following protocol provides a starting point for the chiral separation of (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as Chiralpak® AD-H or Chiralcel® OD-H, is recommended for initial screening.
-
Mobile Phase: A normal-phase mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is typically effective. A common starting gradient is 90:10 (v/v) n-hexane:isopropanol. The ratio can be optimized to improve resolution.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column.
-
Column Temperature: Maintain a constant temperature, typically between 20-30 °C, for reproducibility.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 260 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
The following diagram outlines the general workflow for chiral HPLC method development:
Caption: Workflow for chiral HPLC method development.
III. Conclusion
The comprehensive characterization of (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol requires a multi-faceted analytical approach. LC-MS/MS is an indispensable tool for confirming the molecular weight and elucidating the structure through detailed fragmentation analysis. The predicted fragmentation pattern, dominated by the loss of water and α-cleavage, provides a clear signature for the identification of this molecule.
However, LC-MS alone cannot assess enantiomeric purity. For this critical parameter, chiral HPLC is the method of choice. The use of polysaccharide-based chiral stationary phases under normal-phase conditions offers a robust and reliable method for separating the (R) and (S) enantiomers.
By combining the structural insights from LC-MS with the stereochemical purity information from chiral HPLC, researchers and drug development professionals can achieve a complete and confident characterization of (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol, ensuring the quality and safety of this important chiral building block.
References
-
NIST. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 4-Pyridinemethanol. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. Retrieved from [Link]
-
PubChem. (n.d.). (S)-1-(Pyridin-4-yl)ethanol. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Pyridin-3-yl)ethanol. Retrieved from [Link]
-
G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]
-
Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(3-pyridinyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Angene. (n.d.). 1-(Pyridin-3-yl)ethanol(CAS# 4754-27-2). Retrieved from [Link]
-
MySkinRecipes. (n.d.). (S)-1-(Pyridin-4-yl)ethanol. Retrieved from [Link]
-
EPA. (n.d.). (1R)-1-(Pyridin-3-yl)ethan-1-ol. CompTox Chemicals Dashboard. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Pyridine Ethanols: Enzymatic vs. Chemical Reduction
For researchers, scientists, and drug development professionals, the synthesis of chiral pyridine ethanols is a critical step in the development of numerous active pharmaceutical ingredients (APIs). The stereochemistry of these intermediates often dictates the efficacy and safety of the final drug product. The two primary methodologies for the asymmetric reduction of the corresponding pyridyl ketones are enzymatic and chemical catalysis. This guide provides an in-depth, objective comparison of these two approaches, supported by experimental data and field-proven insights, to aid in the selection of the most appropriate synthetic route for your research and development needs.
Introduction: The Significance of Chiral Pyridine Ethanols
Chiral 2-pyridine aryl/alkyl alcohols are crucial building blocks in the synthesis of a wide range of pharmaceuticals and chiral ligands.[1] The precise orientation of the hydroxyl group is often paramount for biological activity. Consequently, the development of efficient, selective, and cost-effective methods for their synthesis is of great interest to the pharmaceutical industry. This guide will dissect the comparative synthesis costs and operational efficiencies of enzymatic and chemical reduction strategies for producing these valuable compounds.
I. Enzymatic Reduction: The Biocatalytic Approach
Enzymatic reduction, primarily utilizing ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), has emerged as a powerful and green alternative for the synthesis of chiral alcohols.[2] These biocatalysts offer exceptional enantio- and regioselectivity under mild reaction conditions.
The Science Behind Enzymatic Reduction
Enzymatic reduction of a ketone to a chiral alcohol involves the transfer of a hydride ion from a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH), to the carbonyl carbon of the substrate. The enzyme's active site provides a chiral environment that dictates the stereochemical outcome of the reaction, leading to the formation of a single enantiomer of the alcohol.
To make the process economically viable, the expensive cofactor must be regenerated in situ. This is commonly achieved by using a coupled enzyme system, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate the NADPH/NADH.
Diagram: Enzymatic Reduction Workflow
Caption: Workflow for the enzymatic reduction of a pyridyl ketone.
Detailed Experimental Protocol: Enzymatic Reduction of 2-Acetylpyridine
This protocol outlines a typical lab-scale procedure for the enzymatic reduction of 2-acetylpyridine using a commercially available ketoreductase.
Materials:
-
Ketoreductase (KRED)
-
NADP+
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
2-Acetylpyridine
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
Reagent Addition: To the buffer, add NADP+ (1 mM), D-glucose (1.2 M), and GDH (5 U/mL). Stir until all components are fully dissolved.
-
Enzyme Addition: Add the ketoreductase to the reaction mixture. The optimal enzyme loading should be determined experimentally but can start at 1-5 mg/mL.
-
Substrate Addition: Add 2-acetylpyridine to the mixture. The substrate concentration can range from 10-100 mM.
-
Reaction: Maintain the reaction at a constant temperature (typically 25-30°C) with gentle agitation. Monitor the reaction progress by HPLC or GC analysis of aliquots.
-
Work-up: Once the reaction has reached completion, quench the reaction by adding an equal volume of ethyl acetate.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral 1-(pyridin-2-yl)ethanol.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
II. Chemical Reduction: The Conventional Approach
Chemical reduction offers a more traditional route to pyridine ethanols, employing a range of reducing agents from simple hydrides to complex transition metal catalysts for asymmetric synthesis.
The Science Behind Chemical Reduction
A. Achiral Reduction with Hydride Reagents: Reagents like sodium borohydride (NaBH₄) are mild and selective reducing agents for aldehydes and ketones.[3][4] The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the alcohol. This method is cost-effective for producing racemic pyridine ethanol but requires a subsequent resolution step to isolate a single enantiomer, which can be inefficient.
B. Asymmetric Reduction with Transition Metal Catalysts: For direct asymmetric synthesis, transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, are widely used.[1] These catalysts, in conjunction with chiral ligands, facilitate asymmetric hydrogenation or transfer hydrogenation. In asymmetric transfer hydrogenation, a hydrogen donor like isopropanol or formic acid is used instead of hydrogen gas. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydride transfer to one face of the ketone, resulting in a high enantiomeric excess of the desired alcohol.
Diagram: Chemical Reduction Workflows
Caption: Workflows for chemical reduction of pyridyl ketones.
Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation of 2-Acetylpyridine
This protocol is a representative example of a rhodium-catalyzed asymmetric transfer hydrogenation.
Materials:
-
[Rh(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)
-
Chiral ligand (e.g., a chiral diamine or phosphine ligand)
-
2-Acetylpyridine
-
Isopropanol (as both solvent and hydrogen donor)
-
Base (e.g., potassium tert-butoxide)
-
Inert atmosphere (Nitrogen or Argon)
-
Ethyl acetate
-
Brine
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(COD)Cl]₂ and the chiral ligand in anhydrous isopropanol. Stir for a period to allow for complex formation.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve 2-acetylpyridine in isopropanol.
-
Initiation: Add the prepared catalyst solution and the base to the solution of 2-acetylpyridine.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated). Monitor the reaction progress by TLC, GC, or HPLC.
-
Work-up: Upon completion, quench the reaction by adding water.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting chiral 1-(pyridin-2-yl)ethanol by column chromatography.
III. Comparative Analysis: Performance and Cost
The choice between enzymatic and chemical reduction hinges on a variety of factors, from raw material costs to environmental impact. The following table provides a comparative overview.
| Parameter | Enzymatic Reduction (KRED/ADH) | Chemical Reduction (Asymmetric Transfer Hydrogenation) | Chemical Reduction (Hydride + Resolution) |
| Catalyst Cost | Initially high for enzyme screening and purchase, but can be cost-effective at scale due to high efficiency and potential for reuse (immobilization).[5] | High due to precious metal (e.g., Rhodium) and complex chiral ligand synthesis.[6] | Low for the reducing agent (e.g., NaBH₄), but the cost of the chiral resolving agent can be significant. |
| Reagent Stoichiometry | Catalytic amount of enzyme and cofactor. | Catalytic amount of metal-ligand complex. | Stoichiometric or excess reducing agent. |
| Enantioselectivity | Generally excellent (>99% ee).[2] | Very high, often >95% ee, but dependent on substrate-catalyst compatibility. | N/A for the reduction step. Overall yield of the desired enantiomer is a maximum of 50% from the racemate. |
| Reaction Conditions | Mild (ambient temperature and pressure, neutral pH).[7] | Often requires inert atmosphere, and can involve elevated temperatures and pressures. | Typically mild, but can require anhydrous conditions for some hydrides. |
| Solvent | Primarily aqueous, promoting green chemistry.[8] | Organic solvents are typically required. | Often protic organic solvents like methanol or ethanol. |
| Energy Consumption | Low due to mild reaction conditions.[9] | Moderate to high, depending on the need for heating/cooling and inert atmosphere. | Low for the reduction step. |
| Waste Generation | Biodegradable waste streams, minimal hazardous waste. | Can generate metallic and organic solvent waste, requiring specialized disposal. | Generates borate salts and solvent waste. The resolution step can generate significant waste. |
| Downstream Processing | Can be more complex due to product extraction from aqueous media and removal of proteins. | Generally straightforward extraction and purification from organic solvents. | Involves separation of enantiomers, which can be challenging and costly. |
| Scalability | Highly scalable, with established industrial processes.[2] | Well-established for industrial scale, but catalyst cost can be a limiting factor. | Scalable, but the resolution step can be a bottleneck. |
| Development Time | May require screening of enzyme libraries and process optimization. | Requires screening of catalyst-ligand combinations and optimization of reaction conditions. | Relatively straightforward to implement. |
IV. Best Practices and Troubleshooting
Enzymatic Reduction:
-
Best Practices:
-
Thoroughly screen a diverse panel of ketoreductases to identify the optimal enzyme for your specific substrate.
-
Optimize reaction parameters such as pH, temperature, substrate loading, and cofactor regeneration system for maximum efficiency.
-
Consider enzyme immobilization to facilitate catalyst recovery and reuse, significantly improving process economics.[10]
-
-
Troubleshooting:
-
Low Conversion: Increase enzyme loading, check the efficiency of the cofactor regeneration system, or investigate potential substrate or product inhibition.
-
Low Enantioselectivity: Screen for a different enzyme, as the active site of the selected KRED may not be optimal for the substrate.
-
Enzyme Instability: Investigate the effect of organic co-solvents or high substrate concentrations on enzyme stability. Consider protein engineering to enhance stability.
-
Chemical Reduction:
-
Best Practices:
-
For asymmetric reductions, carefully select the chiral ligand and metal precursor, as this combination is crucial for high enantioselectivity.[1]
-
Ensure strict anhydrous and inert conditions when using sensitive organometallic catalysts and hydride reagents like LiAlH₄.
-
Thoroughly degas all solvents to prevent catalyst deactivation by oxygen.
-
-
Troubleshooting:
-
Low Yield/Conversion: Check for catalyst deactivation due to impurities in the substrate or solvent. Increase catalyst loading or optimize reaction temperature and time.
-
Low Enantioselectivity: The chosen ligand may not be optimal for the substrate. Screen different ligands or consider a different metal catalyst. Solvent can also significantly impact enantioselectivity.[11]
-
Side Reactions: The pyridine nitrogen can sometimes coordinate to the metal catalyst and inhibit the reaction. The choice of ligand and reaction conditions can mitigate this.
-
V. Conclusion: Making an Informed Decision
The choice between enzymatic and chemical reduction for the synthesis of pyridine ethanols is a multifaceted decision that requires careful consideration of project-specific goals and constraints.
Enzymatic reduction stands out as a highly selective, safe, and environmentally friendly option.[9] While the initial investment in enzyme screening and process development may be higher, the long-term benefits of mild reaction conditions, reduced waste, and high enantiopurity often make it the more cost-effective and sustainable choice for large-scale production.
Chemical reduction , particularly asymmetric transfer hydrogenation, offers a powerful and often faster route for laboratory-scale synthesis and for substrates that are not amenable to enzymatic reduction.[1] However, the reliance on expensive and often toxic heavy metal catalysts, along with the generation of hazardous waste, presents significant economic and environmental challenges, especially at scale. The simpler hydride reduction followed by chiral resolution is generally the least efficient and most wasteful approach for obtaining enantiopure products.
For drug development professionals, the trend is increasingly towards biocatalysis, driven by the principles of green chemistry and the pursuit of more efficient and sustainable manufacturing processes.[7] However, a thorough techno-economic evaluation of both enzymatic and chemical routes should be conducted on a case-by-case basis to determine the optimal synthetic strategy.
References
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Towards a Novel Computer-Aided Optimization of Microreactors: Techno-Economic Evaluation of an Immobilized Enzyme System. MDPI. [Link]
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Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis - Applied Catalysts. Applied Catalysts. [Link]
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Biocatalysts vs. Metal Catalysts: A meta-analysis of green chemistry efficiency, sustainability, and industrial applications. International Journal of Chemical Studies. [Link]
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Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones | Organic Letters. ACS Publications. [Link]
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Ketoreductase (KRED) - Creative BioMart. Creative BioMart. [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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Efficient asymmetric transfer hydrogenation of ketones catalyzed by an iron complex containing a P-N-N-P tetradentate ligand formed by template synthesis - PubMed. National Center for Biotechnology Information. [Link]
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Mastering Asymmetric Hydrogenation with Rhodium Catalysts. Hopax. [Link]
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Origin of the Unexpected Enantioselectivity in the Enzymatic Reductions of 5-Membered-Ring Heterocyclic Ketones Catalyzed by Candida parapsilosis Carbonyl Reductases - ResearchGate. ResearchGate. [Link]
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Upstream and Downstream Bioprocessing in Enzyme Technology - MDPI. MDPI. [Link]
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Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds. Beilstein Journal of Organic Chemistry. [Link]
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Origin of the Unexpected Enantioselectivity in the Enzymatic Reductions of 5-Membered-Ring Heterocyclic Ketones Catalyzed by Candida parapsilosis Carbonyl Reductases - MDPI. MDPI. [Link]
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Activated Carbon-Supported Rhodium Catalyst bulk for sale - Princeton Powder. Princeton Powder. [Link]
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Structural, kinetics and mechanistic studies of transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(ii) complexes - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. [Link]
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Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC. National Center for Biotechnology Information. [Link]
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Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC. National Center for Biotechnology Information. [Link]
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Continuous, stable processes for the sustainable enzymatic production of chiral amino alcohols integrating downstream processing - Gauss Centre for Supercomputing. Gauss Centre for Supercomputing. [Link]
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Applying Enzymatic Synthesis for Chiral Molecules - Pharma's Almanac. Pharma's Almanac. [Link]
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Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. Thieme. [Link]
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Asymmetric Transfer Hydrogenation of Ketones Improved by PNN-Manganese Complexes | Request PDF - ResearchGate. ResearchGate. [Link]
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Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor - MDPI. MDPI. [Link]
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Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols - Journal of Physical Science. Journal of Physical Science. [Link]
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Ketoreductase-catalyzed dynamic reductive kinetic resolution of sterically hindered 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-diones: asymmetric synthesis of a key diltiazem precursor and its analogues - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
-
Rhodium - Wikipedia. Wikipedia. [Link]
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Enzymatic strategies for asymmetric synthesis - PMC - NIH. National Center for Biotechnology Information. [Link]
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Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols - IT Services - University of Liverpool. University of Liverpool. [Link]
-
(PDF) Techno-economic analysis on recent heterogeneous catalysts for ammonia synthesis. ResearchGate. [Link]
-
Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - MDPI. MDPI. [Link]
-
Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC. National Center for Biotechnology Information. [Link]
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Ketoreductase-catalyzed dynamic reductive kinetic resolution of sterically hindered 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-diones: asymmetric synthesis of a key diltiazem precursor and its analogues - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
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Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - Frontiers. Frontiers. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol. The focus is on the implementation of appropriate personal protective equipment (PPE), safe operational workflows, and compliant disposal procedures to ensure a secure laboratory environment.
Hazard Assessment and Chemical Profile
(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is a halogenated pyridine derivative. While comprehensive toxicological data for this specific compound is not widely available, the known hazards of structurally similar chemicals, such as pyridine and other trifluoromethylated compounds, necessitate a cautious approach.
Known Hazard Information:
| Hazard Statement | Description | GHS Pictogram | Source |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) | [1] |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | [1] |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | [1] |
| H413 | May cause long lasting harmful effects to aquatic life | None | [2] |
The trifluoromethyl group and the pyridine ring are key structural features that inform the required safety protocols. Pyridine itself is a volatile and noxious chemical, and its derivatives should be handled with care to avoid inhalation, ingestion, and skin contact.[3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol. The following provides a detailed breakdown of the required equipment and the rationale for its use.
Primary Engineering Control: The Chemical Fume Hood
All handling of (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol, including weighing, preparing solutions, and conducting reactions, must be performed within a certified chemical fume hood.[3][4] This primary engineering control is crucial for minimizing inhalation exposure to vapors or aerosols.
Essential Personal Protective Equipment
| Body Part | Required PPE | Specifications and Rationale |
| Eyes and Face | Chemical Splash Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory to protect against splashes.[5] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[5][6] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[3] Latex gloves are not suitable. Double gloving is a best practice, especially for extended operations, to provide an additional layer of protection.[4] Gloves should be inspected for any signs of degradation or puncture before use and changed regularly, or immediately if contamination is suspected.[6] |
| Body | Flame-Resistant Lab Coat | A flame-resistant lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.[4] |
| Feet | Closed-Toed Shoes | Open-toed shoes are strictly prohibited in a laboratory setting. Shoes should be made of a material that offers protection from chemical spills.[4] |
Operational Workflow: From Receipt to Disposal
A systematic workflow is essential for the safe handling of (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol.
Pre-Handling Preparations
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.
-
Assemble and Inspect PPE: Gather all necessary PPE and inspect each item for damage.
-
Prepare a Designated Workspace: Clearly define the area within the fume hood where the work will be conducted.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Review the Protocol: Mentally walk through the entire experimental procedure before starting.
Handling the Compound
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Careful Container Opening: Open the container within the fume hood, averting your face and avoiding sudden movements.
-
Transfer and Weighing: Use appropriate tools, such as a spatula or powder funnel, for transferring the solid compound.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Maintain a Clean Workspace: Immediately clean up any small spills within the fume hood using an appropriate absorbent material.
Caption: A streamlined workflow for the safe handling of (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol.
Disposal Plan: Managing Halogenated Waste
Proper disposal of (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be segregated as hazardous waste.[7]
Waste Segregation
-
Solid Waste: Unused or contaminated solid (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, clearly labeled container for halogenated organic liquid waste.
-
Contaminated Materials: All materials that have come into contact with the compound, including gloves, pipette tips, and paper towels, must be disposed of as solid hazardous waste.[7]
Disposal Protocol
-
Container Selection: Use a chemically compatible and leak-proof container (e.g., high-density polyethylene or glass) with a secure screw-top cap.[7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any known hazard classifications.[8]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[7][8]
-
Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Follow your institution's guidelines for the disposal of rinsed chemical containers.[8]
Caption: A decision-making flowchart for the proper disposal of halogenated waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For a small spill within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[7] Collect the absorbed material and any contaminated items into a designated hazardous waste container. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.
By adhering to these guidelines, researchers can mitigate the risks associated with handling (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol and maintain a safe and compliant laboratory environment.
References
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
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Reed College. Hazardous Laboratory Chemicals Disposal Guide. [Link]
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Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]
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PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]
-
PubChem. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. [Link]
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Cole-Parmer. (2020, October 30). Personal Protective Equipment. [Link]
-
Unspecified Supplier. SAFETY DATA SHEET: 2-hydroxy-6-(trifluoromethyl)pyridine. [Link]
-
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-
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-
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
